![molecular formula C6H6F2O2 B13614826 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid CAS No. 2385817-07-0](/img/structure/B13614826.png)
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of fluorine atoms in the bicyclo[1.1.1]pentane framework imparts distinct physicochemical properties, making it a valuable building block for drug discovery and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the insertion of difluorocarbene into bicyclo[1.1.0]butanes . This method allows for the selective introduction of fluorine atoms into the bicyclo[1.1.1]pentane structure. The reaction conditions often include the use of difluorocarbene precursors, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a strong base like potassium tert-butoxide (KOtBu) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of the carboxyl group and subsequent coupling with other molecules. .
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Photoredox Catalysts: Used in decarboxylative coupling reactions to facilitate the removal of the carboxyl group
Strong Bases: Such as potassium tert-butoxide, used in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in drug discovery and material science .
Wissenschaftliche Forschungsanwendungen
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Drug Discovery: The compound serves as a bioisostere for phenyl, tert-butyl, and alkynyl fragments, improving the physicochemical properties of drug candidates.
Material Science: Its unique structural features make it a valuable building block for the development of new materials with enhanced properties.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules
Wirkmechanismus
The mechanism of action of 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its ability to undergo decarboxylative coupling reactions via photoredox mechanisms . The presence of fluorine atoms enhances the reactivity of the compound, allowing for efficient functionalization and coupling with other molecules. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the substituents and the reaction conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The non-fluorinated analogue of 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid
2,2-Difluorobicyclo[1.1.1]pentane: A closely related compound without the carboxyl group.
Uniqueness
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxyl group in the bicyclo[1.1.1]pentane framework. This combination imparts distinct reactivity and physicochemical properties, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
2385817-07-0 |
|---|---|
Molekularformel |
C6H6F2O2 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)3-1-5(6,2-3)4(9)10/h3H,1-2H2,(H,9,10) |
InChI-Schlüssel |
QLGGOHGGLOIYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


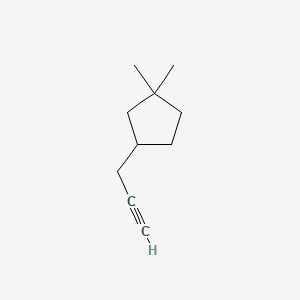
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
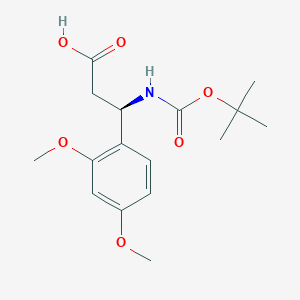
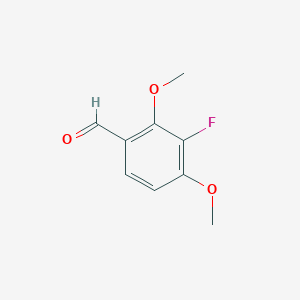
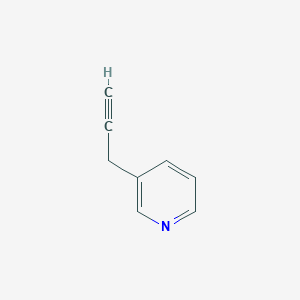
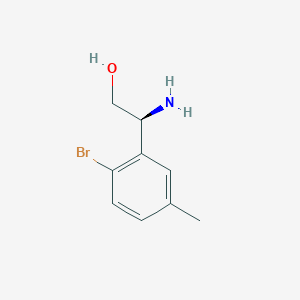
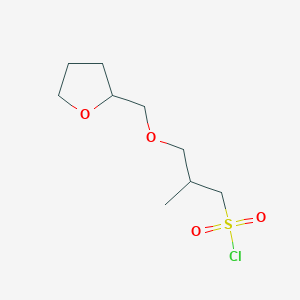


![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
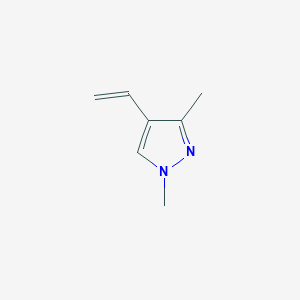
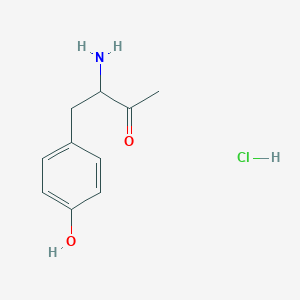
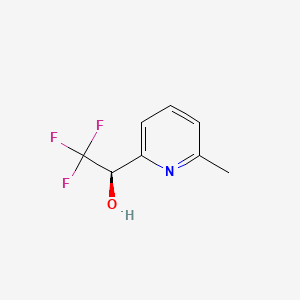
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
